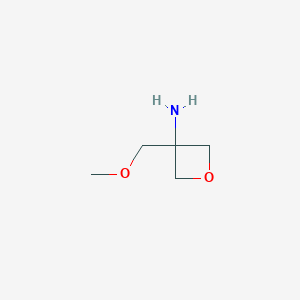

3-(Methoxymethyl)oxetan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

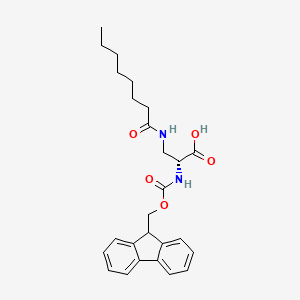

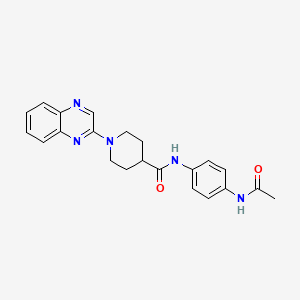

3-(Methoxymethyl)oxetan-3-amine is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 and is a colorless to yellow liquid .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of oximes, which are versatile building blocks in energetic materials chemistry . Oximes can be obtained from corresponding keto compounds and offer great synthetic potential . Their reduction allows the synthesis of amines, which can be converted to nitramines or nitro compounds by oxidation of the amino group . Direct oxidation of oximes with peroxy acids such as peroxytrifluoroacetic acid allows conversion into the corresponding mononitro compounds . Tandem nitration-oxidation reactions such as the Scholl or Ponzio reaction even directly afford the respective geminal dinitro compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2/c1-8-3-6(2-7)4-9-5-6/h2-5,7H2,1H3 . The InChI key is DCYKRPKPSQVBQB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Role in Metabolism and Biological Studies

Studies have demonstrated the significant role of structurally similar amines in metabolism, particularly focusing on their transformation and pharmacological actions within the central nervous system (Friedhoff & Goldstein, 1962). For instance, research on catechol amines and their metabolism highlights the pathways involved in their transformation, offering insights into how derivatives of 3-(Methoxymethyl)oxetan-3-amine might interact or be metabolized in biological systems.

Synthesis and Drug Development

In the realm of synthetic chemistry, compounds akin to this compound are utilized in the synthesis of complex molecules. For example, CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, indicates the potential of utilizing similar structures in drug development to target specific receptors (Snider et al., 1991). This illustrates the versatility of such compounds in creating pharmacologically active agents.

Chemical Synthesis Techniques

Research on the introduction of oxo groups into cyclic amines (Matsumura et al., 1994) provides a foundation for understanding how modifications to molecules similar to this compound can enhance their reactivity and utility in chemical synthesis. These techniques offer pathways for generating key intermediates in the biosynthesis of important compounds, such as δ-aminolevulinic acid.

Advanced Catalysis and Material Science

The development of one-pot synthesis methods that utilize oxetanes, amines, and CO2 to create functionalized carbamates (Guo et al., 2016) showcases the potential of this compound in catalysis and material science. This methodology could be adapted for the synthesis of carbamates with this compound, highlighting its utility in creating materials with specific properties.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that oxetane derivatives have been used in the synthesis of various pharmaceutical compounds .

Mode of Action

3-(Methoxymethyl)oxetan-3-amine can undergo various chemical reactions to interact with its targets. For instance, it can undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .

Biochemical Pathways

The compound’s ability to form medium-sized heterocycles suggests it may influence a variety of biochemical processes .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties would play a significant role in its bioavailability .

Result of Action

It’s known that the compound can be used as a precursor in the synthesis of various pharmaceutical compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical entities. For instance, the compound’s reactivity can be influenced by the presence of zwitterionic π-allylpalladium .

Propiedades

IUPAC Name |

3-(methoxymethyl)oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-7-2-5(6)3-8-4-5/h2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMFEBXBYZKKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2755565.png)

![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)

![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)

![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)

![Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2755578.png)